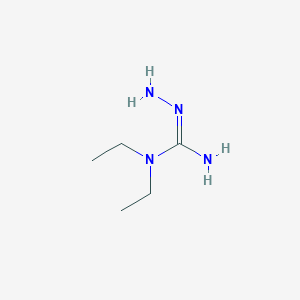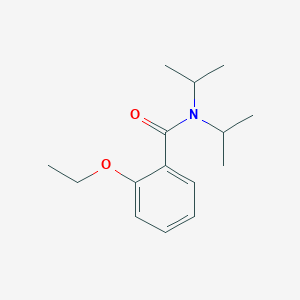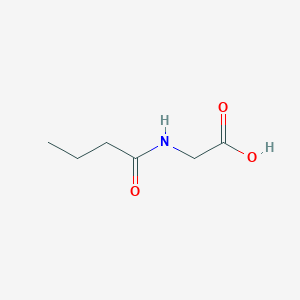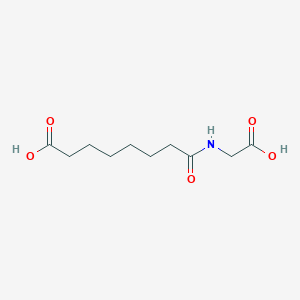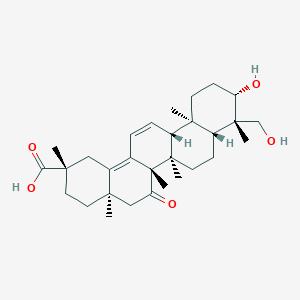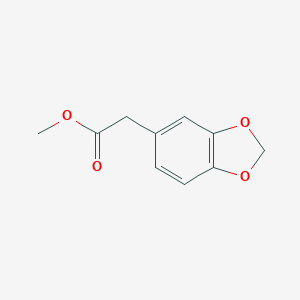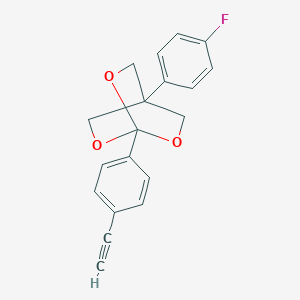
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)-, also known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate is a neurotransmitter that plays a crucial role in the central nervous system, and its transporters are responsible for regulating its levels in the brain. TBOA has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism Of Action
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- works by inhibiting the activity of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. This results in an increase in extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage.
Biochemical And Physiological Effects
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- has been shown to have a variety of biochemical and physiological effects. In addition to its role in regulating glutamate levels, 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- has been shown to modulate the activity of various ion channels and receptors in the brain. It has also been shown to have anti-inflammatory properties and to modulate the activity of various enzymes and signaling pathways.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- in lab experiments is its high potency and selectivity for glutamate transporters. This makes it a valuable tool for studying the role of glutamate in the brain. However, 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- has some limitations as well. It can be toxic to cells at high concentrations, and its effects on other neurotransmitters and signaling pathways in the brain are not well understood.
Future Directions
There are several potential future directions for research on 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)-. One area of interest is the development of new and more selective glutamate transporter inhibitors. Another area of interest is the use of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- in the development of new treatments for neurological disorders such as epilepsy and stroke. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- and its potential applications in scientific research.
Synthesis Methods
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- can be synthesized through a multi-step process involving various chemical reactions. The most commonly used method involves the reaction of 4-ethynylphenylboronic acid with 4-fluorobenzaldehyde to form an intermediate compound. This intermediate is then reacted with 1,3-dioxolane in the presence of a catalyst to yield 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)-.
Scientific Research Applications
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- has been used extensively in scientific research, particularly in the field of neuroscience. Its ability to inhibit glutamate transporters makes it a valuable tool for studying the role of glutamate in the brain. 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- has been used to investigate the mechanisms underlying various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
properties
CAS RN |
131541-24-7 |
|---|---|
Product Name |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)- |
Molecular Formula |
C19H15FO3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
1-(4-ethynylphenyl)-4-(4-fluorophenyl)-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C19H15FO3/c1-2-14-3-5-16(6-4-14)19-21-11-18(12-22-19,13-23-19)15-7-9-17(20)10-8-15/h1,3-10H,11-13H2 |
InChI Key |
ILVPAHNZXOTPCE-UHFFFAOYSA-N |
SMILES |
C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4=CC=C(C=C4)F |
Canonical SMILES |
C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4=CC=C(C=C4)F |
Other CAS RN |
131541-24-7 |
synonyms |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluoropheny l)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



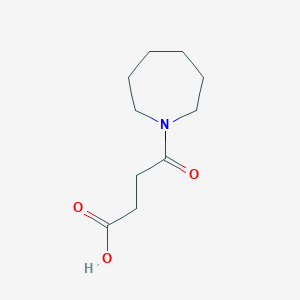

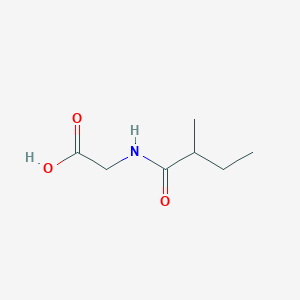
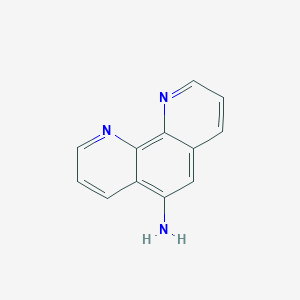
![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[2-oxo-2-(tritylamino)ethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B135156.png)
